molecular formula C24H22N4O4S2 B2751128 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886910-81-2

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2751128
CAS RN: 886910-81-2
M. Wt: 494.58
InChI Key: LYUGIGGOOFKUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H22N4O4S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A series of compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated moderate to excellent anticancer activity against several cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives showing higher anticancer activities than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Anti-Inflammatory and Anti-Cancer Agents

Another study synthesized novel derivatives with anti-inflammatory and anti-cancer properties. These compounds were designed to target inflammatory pathways and cancer cell proliferation, demonstrating the chemical structure's utility in creating potent therapeutic agents (Gangapuram & Redda, 2009).

Synthesis and Biological Activity

The synthesis of derivatives and their biological activity screening indicates a broad potential for these compounds in medicinal chemistry. This includes antimicrobial activity, showcasing the versatility of the chemical structure in addressing various biological targets (Havaldar & Khatri, 2006).

Molecular Structure and Characterization

Research into the crystal structure, Hirshfeld surfaces, and biological studies of related 1,3,4-oxadiazole derivatives provides insights into their molecular interactions and potential for drug design. These studies focus on understanding the molecular basis of the compounds' activity, paving the way for the development of novel therapeutics (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Polymer Science Application

In polymer science, the chemical structure has been utilized in the synthesis of well-defined aramide and block copolymers. This research demonstrates the potential of these compounds in creating new materials with specific properties, such as low polydispersity and defined molecular weight (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-28(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)22(29)25-24-27-26-23(32-24)20-10-6-7-11-21(20)33-2/h3-15H,16H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGIGGOOFKUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

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